molecular formula C17H11NO2 B14306242 Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- CAS No. 116156-22-0

Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-

Cat. No.: B14306242
CAS No.: 116156-22-0
M. Wt: 261.27 g/mol
InChI Key: XMVKHOBESLJQLW-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- is an organic compound with the molecular formula C17H11NO2. It is a derivative of benzonitrile, featuring a furan ring substituted with a phenyl group and a nitrile group.

Preparation Methods

The synthesis of Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- typically involves the following steps:

Chemical Reactions Analysis

Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate are commonly used. Reaction conditions vary depending on the desired product.

    Major Products: Products include amines, substituted furans, and various oxidized derivatives.

Scientific Research Applications

Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- can be compared with similar compounds such as:

Similar compounds include:

Properties

CAS No.

116156-22-0

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

4-(5-oxo-4-phenyl-2H-furan-3-yl)benzonitrile

InChI

InChI=1S/C17H11NO2/c18-10-12-6-8-13(9-7-12)15-11-20-17(19)16(15)14-4-2-1-3-5-14/h1-9H,11H2

InChI Key

XMVKHOBESLJQLW-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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